Lipophilicity (LogP) Comparison: 2-Hydroxy-5-isopropylbenzaldehyde vs. Unsubstituted Salicylaldehyde
The calculated partition coefficient (LogP) of 2-hydroxy-5-isopropylbenzaldehyde is 2.3281 , representing a substantial increase in lipophilicity compared to unsubstituted salicylaldehyde (2-hydroxybenzaldehyde), which has a measured experimental LogP of 1.81 [1]. This 0.52 log unit increase corresponds to an approximately 3.3-fold greater partition into the octanol phase, indicating enhanced membrane permeability potential for the 5-isopropyl substituted analog.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3281 |
| Comparator Or Baseline | Salicylaldehyde (2-hydroxybenzaldehyde, CAS 90-02-8): LogP = 1.81 |
| Quantified Difference | ΔLogP = +0.52 (approx. 3.3× higher lipophilicity) |
| Conditions | Calculated (ACD/Labs) LogP for target; experimental LogP for comparator from QSAR DB |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability and bioavailability for derivative compounds, a critical consideration for medicinal chemistry campaigns targeting intracellular or CNS-active agents.
- [1] QSAR Database. Salicylaldehyde. MlogP: 1.81 (experimental). Accessed 2026. View Source
